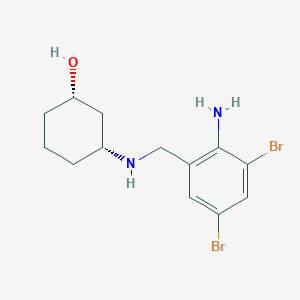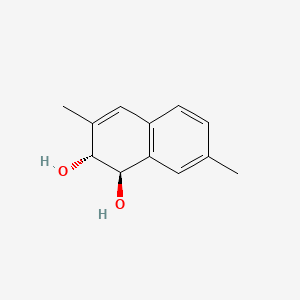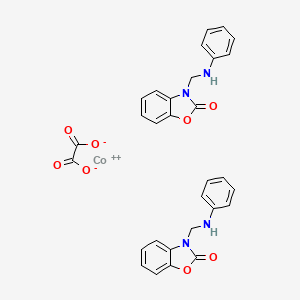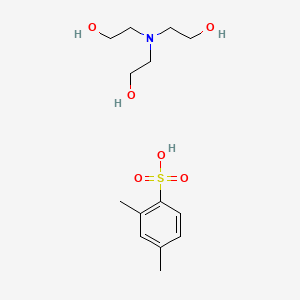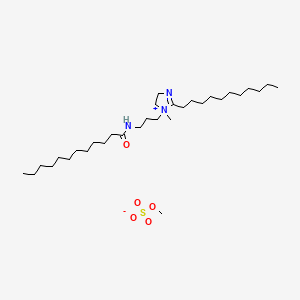
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of long alkyl chains and the imidazolium core makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving a diamine and a diacid chloride under controlled conditions.
Alkylation: The imidazolium core is then alkylated using an alkyl halide to introduce the undecyl group.
Quaternization: Finally, the compound is quaternized using methyl sulphate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted imidazolium compounds with various functional groups.
Scientific Research Applications
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the formulation of surfactants and ionic liquids for various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate involves its interaction with cellular membranes and proteins. The long alkyl chains facilitate insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with nucleic acids and proteins, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate stands out due to its unique combination of long alkyl chains and the imidazolium core. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity, making it more versatile compared to its counterparts.
Properties
CAS No. |
94022-81-8 |
|---|---|
Molecular Formula |
C31H63N3O5S |
Molecular Weight |
589.9 g/mol |
IUPAC Name |
methyl sulfate;N-[3-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]dodecanamide |
InChI |
InChI=1S/C30H59N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-23-29-31-26-28-33(29,3)27-22-25-32-30(34)24-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-28H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
NGLQSUGHNOMQAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


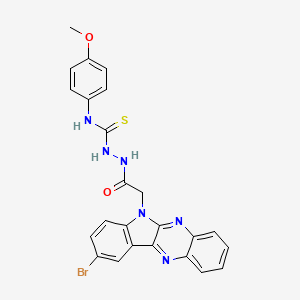
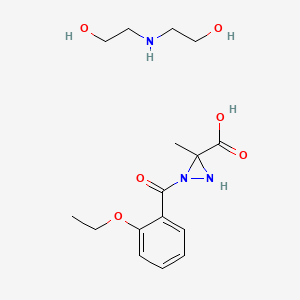

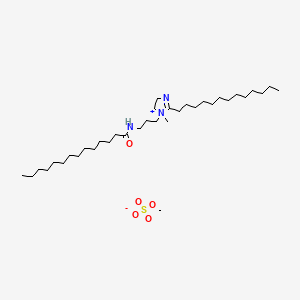

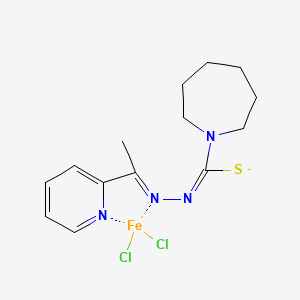
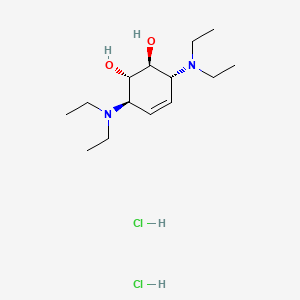
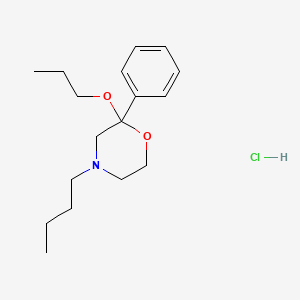

![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
